molecular formula C18H20N2O4 B2399940 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide CAS No. 898418-42-3

2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide

Cat. No.: B2399940
CAS No.: 898418-42-3
M. Wt: 328.368
InChI Key: BNRQASJXXSPGHM-UHFFFAOYSA-N
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Description

2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide is a complex organic compound known for its significant biological activities. This compound is characterized by the presence of an isoquinoline moiety linked to a pyran ring, which is further connected to an acetamide group. Its unique structure makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of isoquinolin-1-amine with 1,2-dibromoethane, followed by further functionalization to introduce the pyran and acetamide groups . The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s biological activity.

    Reduction: This reaction can be used to modify the oxidation state of certain atoms within the molecule, affecting its reactivity and stability.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones, potentially leading to new derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide apart from similar compounds is its specific combination of functional groups, which confer unique biological activities and chemical reactivity. Its ability to act as an androgen receptor antagonist, for instance, is a distinctive feature that makes it particularly valuable in medicinal chemistry.

Properties

IUPAC Name

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-19-18(22)12-24-17-11-23-15(8-16(17)21)10-20-7-6-13-4-2-3-5-14(13)9-20/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRQASJXXSPGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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